Hydroxyacetone-2,4-DNPH
CAS No.:
Cat. No.: VC17964342
Molecular Formula: C9H10N4O5
Molecular Weight: 254.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10N4O5 |
---|---|
Molecular Weight | 254.20 g/mol |
IUPAC Name | 2-[(2,4-dinitrophenyl)hydrazinylidene]propan-1-ol |
Standard InChI | InChI=1S/C9H10N4O5/c1-6(5-14)10-11-8-3-2-7(12(15)16)4-9(8)13(17)18/h2-4,11,14H,5H2,1H3 |
Standard InChI Key | OKMYRYWRPTZQRR-UHFFFAOYSA-N |
Canonical SMILES | CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CO |
Introduction
Chemical Identity and Synthesis
Molecular Structure and Properties
Hydroxyacetone-2,4-DNPH (C₉H₁₀N₄O₅) has a molecular weight of 254.20 g/mol and exists as a stable hydrazone derivative . The structure comprises a hydroxyacetone moiety linked to the 2,4-dinitrophenyl group via a hydrazone bond, which confers stability and chromophoric properties ideal for ultraviolet-visible (UV-Vis) detection. The compound’s deuterated analog, Hydroxyacetone-2,4-DNPH-d₃ (C₉H₇D₃N₄O₅), is utilized in isotopic labeling studies to improve quantification accuracy in mass spectrometry.
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀N₄O₅ | |
Molecular Weight | 254.20 g/mol | |
CAS Number | 96481-90-2 | |
Detection Limit (HPLC) | 30 pptv (hydroxyacetone) |
Synthesis Protocol and Reaction Mechanism
The synthesis involves condensing hydroxyacetone with DNPH in an acidic medium, typically using hydrochloric acid (HCl) to catalyze the reaction . The mechanism proceeds via nucleophilic addition of the hydrazine group to the carbonyl carbon of hydroxyacetone, followed by dehydration to form the hydrazone . Optimization studies reveal that increasing DNPH concentration to 500 μM in 50 mM HCl achieves equilibrium within 30 minutes, maximizing derivative yield . The reaction’s equilibrium constant (K) for hydroxyacetone-DNPH is relatively low, necessitating excess reagent to drive the reaction to completion .
Analytical Applications in Environmental Science
Detection and Quantification of Hydroxyacetone
Hydroxyacetone-2,4-DNPH enables precise detection of hydroxyacetone in atmospheric samples, where it acts as a tracer for photochemical oxidation of biogenic hydrocarbons . Field deployments using coil samplers and HPLC-UV/Vis systems have demonstrated mean ambient concentrations of 372 pptv in rural environments, with diurnal variations peaking in late afternoon due to increased photochemical activity . The derivative’s stability allows for prolonged sample storage, facilitating large-scale environmental monitoring campaigns.
Field Studies and Environmental Impact
In a five-week study at Pinnacle State Park (Addison, NY), hydroxyacetone concentrations correlated strongly with formaldehyde and glycolaldehyde, implicating common precursors such as isoprene and monoterpenes . Hydroxyacetone’s photolysis contributes minimally to radical formation compared to formaldehyde, but its presence aids in modeling secondary organic aerosol (SOA) formation . These insights underscore its role in understanding atmospheric reactivity and pollution dynamics.
Role in Biological Research
Metabolic and Oxidative Stress Studies
Hydroxyacetone, detected via its DNPH derivative, is implicated in metabolic pathways involving carbohydrate degradation and lipid peroxidation. In vivo studies utilize Hydroxyacetone-2,4-DNPH to quantify oxidative stress biomarkers, as hydroxyacetone generation correlates with reactive oxygen species (ROS) activity. The derivative’s compatibility with biological matrices, such as serum and urine, enables non-invasive biomonitoring of metabolic disorders.
Sample Preparation and Biomonitoring
Efficient extraction of hydroxyacetone from biological fluids requires protein precipitation followed by solid-phase extraction (SPE) to isolate the DNPH derivative . Recovery trials using acetonitrile-water mixtures demonstrate >90% efficiency, ensuring accurate quantification in complex samples . These protocols are critical for clinical studies investigating diabetes and neurodegenerative diseases linked to carbonyl stress.
Advanced Chromatographic Techniques
HPLC-MS and HRMS Methodologies
Coupling HPLC with high-resolution mass spectrometry (HRMS) enhances specificity in detecting Hydroxyacetone-2,4-DNPH amidst co-eluting compounds. For instance, multiple reaction monitoring (MRM) transitions at m/z 253 → 177 and 253 → 152 confirm hydroxyacetone identity in coffee brew analyses . HRMS further resolves isotopic patterns, distinguishing the deuterated analog (D₃) from the native compound.
Technique | Conditions | Detection Limit | Source |
---|---|---|---|
HPLC-UV/Vis | 360 nm, C₁₈ column, acetonitrile/water gradient | 30 pptv | |
HPLC-HRMS | ESI⁻, m/z 253.0804 (calculated) | 5 ppb |
Optimization of Derivatization Conditions
Derivatization efficiency hinges on DNPH concentration, acidity, and reaction time. Studies show that 500 μM DNPH in 50 mM HCl achieves 95% yield within 30 minutes at 25°C . Pre-purification of DNPH using Sep-Pak C₁₈ cartridges eliminates hydrazone impurities, reducing background noise in chromatograms . These optimizations are critical for trace analysis in food and environmental samples.
Applications in Food and Industrial Analysis
Volatile Compound Profiling in Food Products
Hydroxyacetone-2,4-DNPH facilitates the detection of Maillard reaction products in thermally processed foods. In coffee brews, hydroxyacetone levels correlate with roasting intensity, serving as a quality control metric . A recent study identified hydroxyacetone at concentrations up to 281 μg/L in dark roast coffee using HPLC-DAD-MS/MS .
Food Matrix | Hydroxyacetone Concentration | Method | Source |
---|---|---|---|
Coffee Brew | 281 μg/L | HPLC-DAD-MS/MS | |
Bread Crust | 45 μg/kg | GC-MS |
Quality Control and Industrial Monitoring
Industrial applications include monitoring hydroxyacetone emissions from combustion processes and chemical manufacturing. Portable DNPH-coated sorbent tubes enable on-site sampling, with subsequent laboratory analysis ensuring compliance with air quality regulations .
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